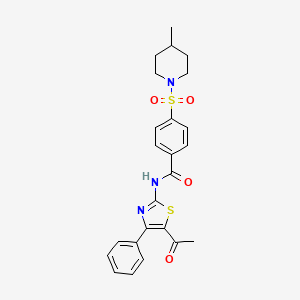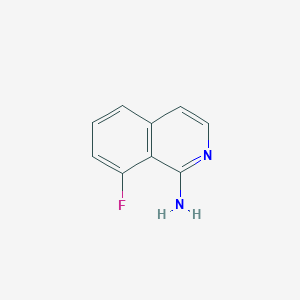
N-(5-acetyl-4-phenylthiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, also known as AMG 837, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea receptor modulators (SURMs) and has been found to have a potent effect on glucose homeostasis.
Scientific Research Applications
Antimalarial and Antiviral Research
One significant area of research involves the exploration of sulfonamide derivatives in combating diseases such as malaria and viral infections, including COVID-19. Sulphonamide compounds have been studied for their antimalarial properties, demonstrating potential efficacy. For example, specific sulfonamide derivatives were shown to exhibit excellent antimalarial activity, with certain compounds like Sulphonamide 6a displaying outstanding selectivity and potency due to the presence of quinoxaline moieties. Additionally, molecular docking studies of these compounds have indicated promising binding affinities to key enzymes in malaria parasites and SARS-CoV-2, suggesting a potential role in antiviral therapies (Fahim & Ismael, 2021).
Synthesis and Biological Screening
The synthesis and biological evaluation of compounds containing sulfonamide groups have also been a significant focus. Studies on bioactive molecules featuring fluoro-substituted benzothiazoles and sulphonamido quinazolinyl imidazole demonstrate a wide range of potential biological and pharmacological activities. These compounds were synthesized and evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic properties, showcasing the diverse therapeutic applications of sulfonamide derivatives (Patel et al., 2009).
Anticancer Studies
Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety has highlighted the cytotoxic activities of these compounds against various cancer cell lines. These studies are crucial for understanding the mechanistic pathways through which sulfonamide derivatives can induce apoptosis and cell cycle arrest in cancer cells, offering insights into new anticancer agents (Ravichandiran et al., 2019).
Prodrug Development
The development of prodrug forms for sulfonamides is another area of interest, aiming at improving the solubility, stability, and bioavailability of sulfonamide drugs. Research in this field involves synthesizing various N-acyl derivatives of model sulfonamides and evaluating their potential as prodrugs for therapeutic applications, including carbonic anhydrase inhibitors (Larsen, Bundgaard, & Lee, 1988).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-16-12-14-27(15-13-16)33(30,31)20-10-8-19(9-11-20)23(29)26-24-25-21(22(32-24)17(2)28)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIYULWOQHBCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2977958.png)
![1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2977959.png)
![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2977960.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2977962.png)


![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2977967.png)

![7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977972.png)
![1-[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2977975.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N,N-dimethylacetamide](/img/structure/B2977976.png)
![(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2977978.png)
![1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B2977979.png)